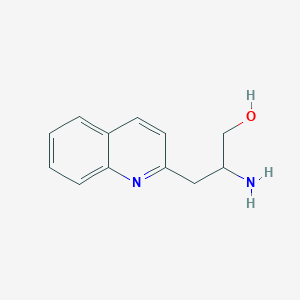

2-Amino-3-(quinolin-2-yl)propan-1-ol

Description

2-Amino-3-(quinolin-2-yl)propan-1-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-amino-3-quinolin-2-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-10(8-15)7-11-6-5-9-3-1-2-4-12(9)14-11/h1-6,10,15H,7-8,13H2 |

InChI Key |

BRYUBCDFOCHSBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(quinolin-2-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method involves the condensation of quinoline-2-carbaldehyde with 2-amino-1-propanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-Amino-3-(quinolin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(quinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-Amino-3-(quinolin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-(quinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the amino and hydroxyl groups can form hydrogen bonds with target proteins, affecting their function and activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-(quinolin-3-yl)propan-1-ol

- 2-Amino-3-(quinolin-4-yl)propan-1-ol

- 2-Amino-3-(quinolin-5-yl)propan-1-ol

Comparison

2-Amino-3-(quinolin-2-yl)propan-1-ol is unique due to the position of the quinoline moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles. The specific position of the quinoline ring can also affect the compound’s solubility, stability, and overall physicochemical properties.

Biological Activity

2-Amino-3-(quinolin-2-yl)propan-1-ol is a compound that belongs to the class of aminoalcohols, which are known for their diverse biological activities. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with 2-amino-3-(quinolin-2-yl)propan-1-ol, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-3-(quinolin-2-yl)propan-1-ol includes:

- Amino group : Contributes to its reactivity and interaction with biological targets.

- Quinoline moiety : Known for its broad range of biological activities.

The molecular formula is with a molecular weight of approximately 178.22 g/mol.

The biological activity of 2-amino-3-(quinolin-2-yl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxyl and amino groups facilitate hydrogen bonding with proteins and nucleic acids, influencing cellular processes such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : It demonstrates efficacy against various bacterial strains and fungi.

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds structurally related to 2-amino-3-(quinolin-2-yl)propan-1-ol display activity against:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans

| Compound | Target | MIC (µM) |

|---|---|---|

| 2-Amino-3-(quinolin-2-yl)propan-1-ol | E. coli | 12.5 |

| 2-Amino-3-(quinolin-2-yl)propan-1-ol | S. aureus | 15.0 |

| 2-Amino-3-(quinolin-2-yl)propan-1-ol | C. albicans | 20.0 |

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of quinoline derivatives on various cancer cell lines including MDA-MB231 (breast cancer) and PC3 (prostate cancer). The results indicated that:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2-Amino-3-(quinolin-2-y)propan-1-o | MDA-MB231 | 25 |

| 2-Amino-3-(quinolin-2-y)propan-1-o | PC3 | 30 |

These findings suggest that the compound can significantly reduce cell viability in a concentration-dependent manner.

Study on Antimalarial Activity

A study focused on the synthesis and evaluation of quinoline-based compounds revealed that modifications to the quinoline structure enhanced antimalarial activity against Plasmodium falciparum. The study highlighted that certain derivatives exhibited IC50 values below 50 nM, indicating potent activity against resistant strains .

Structure–Activity Relationship (SAR)

Investigations into the SAR of quinoline derivatives have shown that specific substitutions on the quinoline ring can dramatically influence biological activity. For instance, compounds with electron-donating groups at certain positions exhibited improved efficacy against both bacterial and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.